2-Cyclohexen-1-one, 3,4,4-trimethyl-

Description

BenchChem offers high-quality 2-Cyclohexen-1-one, 3,4,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 3,4,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJILDAULEWAKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169485 | |

| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-41-1 | |

| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 3,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,4-trimethyl-2-cyclohexen-1-one (CAS No. 17299-41-1). It includes available physical data, a discussion of its characteristic reactivity as an α,β-unsaturated ketone, and a detailed, proposed experimental protocol for its synthesis via the Robinson annulation. Spectroscopic data, where available, are presented, supplemented by predicted values based on analogous structures. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, chemical research, and drug development.

Chemical Identity and Physical Properties

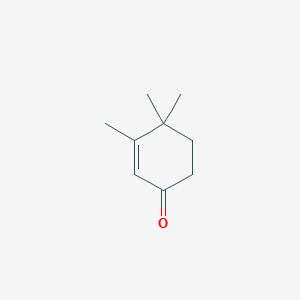

3,4,4-Trimethyl-2-cyclohexen-1-one is a cyclic ketone and a derivative of cyclohexenone. Its core structure features a six-membered ring with a carbonyl group, an adjacent carbon-carbon double bond (an enone system), and three methyl groups at positions 3 and 4.

Table 1: Identifiers and Physical Properties of 3,4,4-Trimethyl-2-cyclohexen-1-one and Related Isomers

| Property | Value for 3,4,4-Trimethyl-2-cyclohexen-1-one | Value for Isomer: 2,4,4-Trimethyl-2-cyclohexen-1-one | Value for Isomer: 4,4,6-Trimethyl-2-cyclohexen-1-one |

| CAS Number | 17299-41-1[1] | 13395-71-6 | 13395-73-8 |

| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [2] | 138.21 g/mol | 138.21 g/mol |

| IUPAC Name | 3,4,4-trimethylcyclohex-2-en-1-one | 2,4,4-trimethylcyclohex-2-en-1-one | 4,4,6-trimethylcyclohex-2-en-1-one |

| Boiling Point | Data not available[2] | 81-82 °C @ 20 mmHg | 192-193 °C @ 760 mmHg[3] |

| Density | Data not available[2] | 0.924 g/mL @ 25 °C | Data not available |

| Refractive Index | Data not available[2] | n20/D 1.476 | Data not available |

| Melting Point | Data not available[2] | 158 °C | Data not available |

Spectroscopic Data

Detailed experimental spectra for 3,4,4-trimethyl-2-cyclohexen-1-one are not widely published. The NIST WebBook indicates the availability of an electron ionization mass spectrum.[1] The following tables provide mass spectrometry information and predicted NMR and IR data based on the compound's structure and data from related isomers.

Table 2: Mass Spectrometry Data

| Data Type | Source | Details |

| Mass Spectrum (Electron Ionization) | NIST WebBook[1] | Data available in the NIST database. The molecular ion peak [M]⁺ would be expected at m/z = 138. |

Table 3: Predicted Spectroscopic Data for 3,4,4-Trimethyl-2-cyclohexen-1-one

| Spectrum Type | Predicted Chemical Shift / Frequency | Assignment and Notes |

| ¹H NMR | ~ 5.8-6.0 ppm (s, 1H) | Vinylic proton at C-2. Expected to be a singlet as there are no adjacent protons. |

| ~ 2.3-2.5 ppm (t, 2H) | Methylene protons (-CH₂-) at C-6, adjacent to the carbonyl group. | |

| ~ 1.8-2.0 ppm (t, 2H) | Methylene protons (-CH₂-) at C-5. | |

| ~ 1.9-2.1 ppm (s, 3H) | Methyl protons (-CH₃) at C-3, attached to the double bond. | |

| ~ 1.1-1.3 ppm (s, 6H) | Geminal dimethyl protons (-C(CH₃)₂) at C-4. Expected to be a singlet. | |

| ¹³C NMR | ~ 199-201 ppm | Carbonyl carbon (C=O) at C-1. |

| ~ 160-165 ppm | Olefinic carbon at C-3. | |

| ~ 125-130 ppm | Olefinic carbon at C-2. | |

| ~ 45-50 ppm | Quaternary carbon (-C(CH₃)₂) at C-4. | |

| ~ 35-40 ppm | Methylene carbon (-CH₂) at C-6. | |

| ~ 30-35 ppm | Methylene carbon (-CH₂) at C-5. | |

| ~ 25-30 ppm | Geminal dimethyl carbons (-C(CH₃)₂) at C-4. | |

| ~ 20-25 ppm | Methyl carbon (-CH₃) at C-3. | |

| IR Spectroscopy | ~ 1665-1685 cm⁻¹ (strong) | C=O stretch, characteristic of an α,β-unsaturated ketone. |

| ~ 1620-1640 cm⁻¹ (medium) | C=C stretch of the conjugated system. | |

| ~ 2850-3000 cm⁻¹ (medium) | C-H stretching from alkyl groups. |

Chemical Reactivity

The chemical reactivity of 3,4,4-trimethyl-2-cyclohexen-1-one is dominated by its α,β-unsaturated ketone (enone) functional group. This system possesses two primary electrophilic sites: the carbonyl carbon (C-1) and the β-olefinic carbon (C-3).

-

1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the carbonyl carbon directly in a 1,2-addition.

-

1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as enolates, amines, and cuprates, preferentially attack the β-carbon in a 1,4-conjugate addition, which is a key reaction for forming new carbon-carbon bonds.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride (NaBH₄). The carbon-carbon double bond can be reduced via catalytic hydrogenation.

Experimental Protocols

While a specific published protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was not found in detail, its structure is ideally suited for synthesis via the Robinson annulation . This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring.

Proposed Synthesis via Robinson Annulation

A plausible route involves the base-catalyzed reaction of 3,3-dimethyl-2-butanone with methyl vinyl ketone (MVK) .

Overall Reaction: 3,3-Dimethyl-2-butanone + Methyl Vinyl Ketone → 3,4,4-Trimethyl-2-cyclohexen-1-one

Methodology:

Step 1: Michael Addition to form the 1,5-Diketone Intermediate

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Preparation: Dissolve 3,3-dimethyl-2-butanone (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Base Addition: Add a catalytic amount of a base, such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) (e.g., 0.1 eq), to the solution to generate the enolate of the ketone.

-

Michael Acceptor Addition: Cool the reaction mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1.0 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to allow the Michael addition to proceed to completion, forming the intermediate 1,5-diketone (6,6-dimethylheptane-2,5-dione).

Step 2: Intramolecular Aldol Condensation and Dehydration

-

Initiate Cyclization: To the same reaction mixture containing the 1,5-diketone, add an additional amount of base (e.g., bringing the total to 1.0-1.2 eq) to promote the intramolecular aldol reaction.

-

Heating: Heat the reaction mixture to reflux for several hours (e.g., 3-6 hours). This provides the energy needed for both the ring-closing aldol addition and the subsequent dehydration (condensation) to form the α,β-unsaturated ketone.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Safety and Handling

While a specific safety data sheet for 3,4,4-trimethyl-2-cyclohexen-1-one is not widely available, data from related cyclohexenone derivatives suggest appropriate precautions should be taken.

-

Hazards: Likely to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.

-

Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

References

In-Depth Technical Guide to the Structure Elucidation of 3,4,4-trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3,4,4-trimethyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis. This document details the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this molecule.

Molecular Structure and Properties

3,4,4-trimethyl-2-cyclohexen-1-one is a cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol .[1][2] Its structure features a cyclohexene ring substituted with a carbonyl group at position 1, a methyl group at position 3, and two methyl groups at position 4.

Chemical Structure:

Caption: Molecular structure of 3,4,4-trimethyl-2-cyclohexen-1-one.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: Predicted ¹H NMR Spectral Data for 3,4,4-trimethyl-2-cyclohexen-1-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | s | 1H | H-2 |

| ~2.3 | t | 2H | H-6 |

| ~1.9 | t | 2H | H-5 |

| ~1.8 | s | 3H | 3-CH₃ |

| ~1.1 | s | 6H | 4,4-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectral Data for 3,4,4-trimethyl-2-cyclohexen-1-one

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200 | C=O | C-1 |

| ~160 | C | C-3 |

| ~125 | CH | C-2 |

| ~50 | C | C-4 |

| ~35 | CH₂ | C-5 |

| ~30 | CH₂ | C-6 |

| ~25 | CH₃ | 3-CH₃ |

| ~28 | CH₃ | 4,4-(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 3,4,4-trimethyl-2-cyclohexen-1-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1670 | Strong | C=O stretch (α,β-unsaturated ketone) |

| ~1620 | Medium | C=C stretch (alkene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure. The mass spectrum of 3,4,4-trimethyl-2-cyclohexen-1-one is available in the NIST WebBook.[3]

Table 4: Major Fragments in the Mass Spectrum of 3,4,4-trimethyl-2-cyclohexen-1-one

| m/z | Relative Intensity | Possible Fragment |

| 138 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 95 | High | [M - C₃H₇]⁺ or [M - CO - CH₃]⁺ |

| 82 | High | [M - C₄H₈]⁺ (Retro-Diels-Alder) |

| 67 | Moderate | [C₅H₇]⁺ |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data for reliable structure elucidation.

Synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one

A common synthetic route to 3,4,4-trimethyl-2-cyclohexen-1-one involves the Robinson annulation reaction between mesityl oxide and a suitable enolate, followed by an intramolecular aldol condensation and dehydration. A detailed procedure for a similar compound, 4,4-dimethyl-2-cyclohexen-1-one, involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone followed by acid hydrolysis.[4]

Experimental Workflow for Synthesis:

Caption: Generalized synthetic workflow for 3,4,4-trimethyl-2-cyclohexen-1-one.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., -10 to 220 ppm) is required. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-200.

Signaling Pathways and Logical Relationships

The structure elucidation process follows a logical workflow, where data from different spectroscopic techniques are integrated to build a conclusive structural assignment.

Logical Workflow for Structure Elucidation:

Caption: Logical workflow for the structure elucidation of an organic compound.

By following the experimental protocols and interpreting the resulting spectroscopic data as outlined in this guide, researchers can confidently confirm the structure of 3,4,4-trimethyl-2-cyclohexen-1-one. This foundational knowledge is essential for its application in further research and development.

References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 2-Cyclohexen-1-one, 3,4,4-trimethyl- [webbook.nist.gov]

- 4. Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis_Chemicalbook [chemicalbook.com]

Spectroscopic Data of 3,4,4-Trimethyl-2-cyclohexen-1-one (CAS 17299-41-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound 3,4,4-Trimethyl-2-cyclohexen-1-one, identified by the CAS number 17299-41-1. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed molecular characterization.

Compound Identification

| CAS Registry Number | 17299-41-1 |

| Chemical Name | 3,4,4-Trimethyl-2-cyclohexen-1-one |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Chemical Structure | ```dot |

| graph { | |

| layout=neato; | |

| node [shape=plaintext]; | |

| edge [color="#202124"]; | |

| a [label=""]; | |

| b [label=""]; | |

| c [label=""]; | |

| d [label=""]; | |

| e [label=""]; | |

| f [label="O"]; | |

| g [label=""]; | |

| h [label=""]; | |

| i [label=""]; | |

| a -- b [len=1.5]; | |

| b -- c [len=1.5]; | |

| c -- d [len=1.5]; | |

| d -- e [len=1.5]; | |

| e -- a [len=1.5]; | |

| c -- f [style=bold, len=1.5]; | |

| a -- g [len=1.5]; | |

| e -- h [len=1.5]; | |

| e -- i [len=1.5]; | |

| } |

GC-MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Data Acquisition: The NMR tube is placed in the spectrometer's powerful magnetic field. A radiofrequency pulse is applied, which excites the ¹H nuclei. As the nuclei relax, they emit a signal that is detected.

-

Data Processing: The detected signal (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.

-

Spectral Analysis: The ¹H NMR spectrum provides information on the chemical environment of each proton (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting pattern).

¹³C NMR Spectroscopy Protocol:

The protocol is similar to ¹H NMR, but the experiment is tuned to the resonance frequency of ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in single peaks for each unique carbon atom.

General NMR Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies corresponding to the vibrational modes of the functional groups.

-

Detection: The attenuated IR beam is directed to a detector.

-

Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands indicate the presence of specific functional groups (e.g., C=O, C=C, C-H).

ATR-IR Spectroscopy Workflow

physical and chemical properties of 3,4,4-trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethyl-2-cyclohexen-1-one, with the CAS number 17299-41-1, is a cyclic ketone belonging to the class of α,β-unsaturated carbonyl compounds.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, suggests a range of potential chemical reactivities and makes it a molecule of interest in synthetic organic chemistry. This guide provides a summary of its known physical and chemical properties, with comparative data from a related isomer where specific information is unavailable.

Physicochemical Properties

| Property | 3,4,4-Trimethyl-2-cyclohexen-1-one | 3,5,5-Trimethyl-2-cyclohexen-1-one (Isophorone) |

| Molecular Formula | C₉H₁₄O[1] | C₉H₁₄O[3] |

| Molecular Weight | 138.21 g/mol [1] | 138.21 g/mol [3] |

| CAS Number | 17299-41-1[1] | 78-59-1[3] |

| Melting Point | Not available[1] | -8 °C[3] |

| Boiling Point | Not available[1] | 213-214 °C[3] |

| Density | Not available[1] | 0.92 g/mL[3] |

| Refractive Index | Not available[1] | 1.4780[3] |

| Solubility | Not available | Data not readily available |

Synthesis

A synthetic route to 3,4,4-trimethyl-2-cyclohexen-1-one has been reported in the Journal of the American Chemical Society in 1990. However, the detailed experimental protocol from this publication could not be retrieved within the scope of this search. General methods for the synthesis of cyclohexenone derivatives are well-established in organic chemistry and often involve intramolecular cyclization reactions or oxidation of corresponding cyclohexenols.[4]

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 3,4,4-trimethyl-2-cyclohexen-1-one are not available in the searched databases. The NIST WebBook provides a mass spectrum for this compound.[2] For reference, spectral data for other isomers, such as 2,4,4-trimethylcyclohex-2-en-1-one, are available in various chemical databases.[5]

Chemical Reactivity

As an α,β-unsaturated ketone, 3,4,4-trimethyl-2-cyclohexen-1-one is expected to exhibit reactivity at both the carbonyl carbon and the β-carbon of the alkene due to the conjugated π-system. The electronegative oxygen atom polarizes the molecule, creating electrophilic sites susceptible to nucleophilic attack.

Key reactive features include:

-

1,2-Addition (Direct Addition): Nucleophilic attack directly at the carbonyl carbon.

-

1,4-Addition (Conjugate Addition or Michael Addition): Nucleophilic attack at the β-carbon, which is a soft electrophilic center. This is a common reaction pathway for α,β-unsaturated carbonyls.

The following diagram illustrates the general reactivity of an α,β-unsaturated ketone.

Caption: Electrophilic sites of α,β-unsaturated ketones.

Biological Activity and Toxicology

There is no specific information available regarding the biological activity, signaling pathways, or toxicological profile of 3,4,4-trimethyl-2-cyclohexen-1-one. However, data on the related isomer, 3,5,5-trimethyl-2-cyclohexen-1-one (isophorone), indicates moderate acute oral and dermal toxicity in animal studies.[6] It is also reported to be an irritant to the eyes and respiratory system.[6] Given the structural similarities, a cautious approach should be taken when handling any trimethyl-cyclohexenone isomers. The potential for biological activity is underscored by the reactivity of the α,β-unsaturated ketone moiety, which can participate in Michael additions with biological nucleophiles such as cysteine residues in proteins.

Conclusion

3,4,4-trimethyl-2-cyclohexen-1-one is a chemical entity for which detailed experimental data on physical properties, specific synthesis protocols, and comprehensive spectroscopic analysis are currently lacking in readily accessible scientific databases. Its reactivity is predicted to be characteristic of α,β-unsaturated ketones, with susceptibility to both direct and conjugate nucleophilic addition. Professionals in research and drug development should be aware of the data gaps and exercise appropriate caution, drawing parallels from structurally similar and better-characterized isomers when considering its potential applications and handling. Further experimental investigation is required to fully elucidate the physicochemical and biological profile of this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2-Cyclohexen-1-one, 3,4,4-trimethyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Cyclohexenone synthesis [organic-chemistry.org]

- 5. 2,4,4-Trimethylcyclohex-2-en-1-one | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 3,4,4-Trimethyl-2-cyclohexen-1-one

This technical guide provides a comprehensive overview of 3,4,4-trimethyl-2-cyclohexen-1-one, catering to researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, spectral data, and potential biological significance, supported by available experimental details.

Chemical Identity and Nomenclature

IUPAC Name: 3,4,4-Trimethyl-2-cyclohexen-1-one[1]

Synonyms: 2-Cyclohexen-1-one, 3,4,4-trimethyl-[1]

CAS Registry Number: 17299-41-1[1]

Molecular Formula: C₉H₁₄O[1][2][3]

Molecular Weight: 138.21 g/mol [2]

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | Not available | [2][4][5] |

| Boiling Point | Not available | [2][4][5] |

| Density | Not available | [2][4][5] |

| Refractive Index | Not available | [2][4] |

Spectroscopic Data

Detailed spectroscopic data for 3,4,4-trimethyl-2-cyclohexen-1-one are limited. While a mass spectrum is available, specific NMR and IR data are not provided in the search results.

Mass Spectrometry: An electron ionization mass spectrum is available through the NIST WebBook.[1][3] However, the digitized spectrum is not available for download due to licensing restrictions.[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one was not found in the available literature. However, general synthetic methods for related cyclohexenone derivatives can be adapted. One common method involves the Robinson annulation, which is a versatile reaction for the formation of six-membered rings in a variety of chemical contexts.

A general procedure for the synthesis of a substituted cyclohexenone is described below. Please note, this is a generalized protocol for a related compound and would require optimization for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

General Synthesis of a Substituted Cyclohexenone (by Analogy):

This protocol is based on the synthesis of related cyclohexenone structures.

-

Step 1: Michael Addition: A ketone is reacted with an α,β-unsaturated ketone in the presence of a base to form a Michael adduct.

-

Step 2: Aldol Condensation: The Michael adduct then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone.

-

Step 3: Dehydration: Subsequent dehydration of the β-hydroxy ketone yields the cyclohexenone derivative.

A detailed protocol for the synthesis of 2-cyclohexenone is available and can serve as a reference for designing a synthesis for the title compound.[6] This procedure involves the reduction of 3-ethoxy-2-cyclohexenone with lithium aluminum hydride, followed by hydrolysis.

Biological Activity and Signaling Pathways

Direct studies on the biological activity or signaling pathway involvement of 3,4,4-trimethyl-2-cyclohexen-1-one are not available in the provided search results. However, research on substituted cyclohexenone derivatives has revealed a range of biological activities.

Cyclohexenone derivatives have been investigated for their potential as:

-

Herbicide Safeners: Certain ester-substituted cyclohexenones have been shown to protect crops like maize from the phytotoxic effects of herbicides.[7]

-

Antimicrobial Agents: Novel cyclohexenones carrying a 1,2,3-triazole core have demonstrated antibacterial and antifungal properties.[8]

-

Anti-inflammatory and Antitumor Agents: Cyclohexane-1,3-dione derivatives and their metal complexes have been synthesized and evaluated for their antibacterial, anti-inflammatory, analgesic, antipyretic, and antitumor activities.[2]

-

Kinase Inhibitors: Cyclopropyl-fused cyclohexane nucleosides have shown selective affinity for herpes simplex virus Type 1 (HSV-1) thymidine kinase, suggesting potential as antiviral agents.[9]

The biological activities of these related compounds suggest that 3,4,4-trimethyl-2-cyclohexen-1-one could be a candidate for similar pharmacological screening.

Logical Relationships and Workflows

The general workflow for investigating a novel compound like 3,4,4-trimethyl-2-cyclohexen-1-one can be visualized as follows:

Caption: A generalized workflow for the characterization and development of a novel chemical compound.

Safety and Toxicity

Specific toxicity data for 3,4,4-trimethyl-2-cyclohexen-1-one is not available. However, for the related compound 2,4,4-trimethylcyclohex-2-en-1-one, GHS hazard statements indicate it is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[10] For 3,5,5-trimethyl-2-cyclohexen-1-one, it is classified as harmful in contact with skin and if swallowed, and is an eye and respiratory irritant.[11] It is recommended to handle 3,4,4-trimethyl-2-cyclohexen-1-one with appropriate personal protective equipment in a well-ventilated area until specific safety data becomes available.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-Cyclohexen-1-one, 3,4,4-trimethyl- [webbook.nist.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4,4-Trimethylcyclohex-2-en-1-one | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

A Technical Guide to 3,4,4-trimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4,4-trimethyl-2-cyclohexen-1-one, an α,β-unsaturated cyclic ketone. It details the compound's physicochemical properties, outlines a representative synthetic protocol, describes standard analytical characterization methods, and discusses its known and potential applications. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1][3] |

| Exact Mass | 138.1045 g/mol | [3] |

| CAS Number | 17299-41-1 | [1][2] |

| IUPAC Name | 3,4,4-trimethylcyclohex-2-en-1-one | [2] |

| SMILES | CC1=CC(=O)CCC1(C)C | [1] |

| InChIKey | LJILDAULEWAKOE-UHFFFAOYSA-N | [2] |

| Boiling Point | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Density | Data not available | [1] |

Synthesis and Purification

The synthesis of substituted cyclohexenones can be achieved through various established organic chemistry reactions. A common and effective method is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Representative Synthesis via Robinson Annulation

This protocol describes a plausible synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one from 3-methyl-2-butanone and methyl vinyl ketone.

Reagents and Materials:

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Methyl vinyl ketone (MVK)

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Michael Addition: A solution of sodium ethoxide in ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath. 3-Methyl-2-butanone is added dropwise to form the enolate. Subsequently, methyl vinyl ketone is added slowly to the reaction mixture. The reaction is allowed to stir at room temperature until the Michael addition is complete (monitored by TLC).

-

Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone. The progress is monitored by TLC.

-

Work-up: After cooling, the reaction is quenched by the addition of a dilute aqueous HCl solution. The mixture is transferred to a separatory funnel and extracted multiple times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,4,4-trimethyl-2-cyclohexen-1-one.

Analytical Characterization

The structural confirmation of 3,4,4-trimethyl-2-cyclohexen-1-one relies on standard spectroscopic techniques. These methods provide definitive information about the molecular structure, functional groups, and connectivity of the atoms.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Determines the number and type of protons. | Signals corresponding to the vinyl proton, allylic methyl protons, gem-dimethyl protons, and methylene protons of the ring. |

| ¹³C NMR | Identifies the carbon skeleton. | Resonances for the carbonyl carbon, olefinic carbons, quaternary carbon, and methyl and methylene carbons. |

| IR Spectroscopy | Identifies functional groups. | Characteristic absorption bands for the C=O stretch (conjugated ketone) and the C=C stretch of the enone system. |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass (138.1045 Da) and characteristic fragmentation patterns.[2] |

General Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D spectra (like COSY and HSQC) to assign the full structure.

Biological Activity and Potential Applications

Currently, there is limited publicly available information regarding the specific biological activities or drug development applications of 3,4,4-trimethyl-2-cyclohexen-1-one. However, the cyclohexenone scaffold is present in numerous biologically active natural products and synthetic compounds. Related trimethyl-cyclohexenone isomers are noted for their use as flavoring agents.[4]

For drug development professionals, this compound could serve as a starting point or fragment for chemical library synthesis. A typical initial screening process to identify potential biological activity is outlined below.

References

An In-depth Technical Guide to Trimethyl Cyclohexenone Compounds: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl cyclohexenone compounds represent a significant class of organic molecules with a rich history of discovery and a broad spectrum of applications, ranging from industrial solvents to key intermediates in the synthesis of high-value chemicals, pharmaceuticals, and fragrances. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their synthesis, physicochemical properties, and biological activities. Particular focus is given to prominent members such as isophorone and the damascones. The guide includes detailed experimental protocols for their synthesis and characterization, quantitative data presented in tabular format for easy comparison, and visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of their chemical and biological significance.

Discovery and History

The journey of trimethyl cyclohexenone compounds is intrinsically linked to the advancement of organic chemistry and the industrial demand for versatile chemical intermediates.

The Emergence of Isophorone: A Byproduct Turned Blockbuster

The most commercially significant trimethyl cyclohexenone, 3,5,5-trimethyl-2-cyclohexen-1-one (α-isophorone) , has a history spanning over 80 years.[1] Its industrial production arose from the need to utilize acetone, a byproduct of the cumene process for phenol synthesis.[1] The base-catalyzed self-condensation of acetone was found to yield isophorone, a reaction that has since been optimized for large-scale industrial production.[1] The liquid-phase process, known as the Scholven process, has been in use since at least 1941, employing aqueous potassium hydroxide or sodium hydroxide as catalysts.[1] Major industrial production of isophorone began in West Germany in 1962.[1] Isophorone's utility as a high-boiling point solvent for coatings, inks, and adhesives drove its commercial success.[2][3] It also serves as a crucial precursor for a variety of valuable compounds, including isophorone diamine (IPDA) and isophorone diisocyanate (IPDI), which are used in the production of specialty polyamides and polyurethanes.[4]

The Robinson Annulation: A Gateway to Complex Structures

A pivotal moment in the synthesis of cyclohexenone derivatives, including trimethylated versions, was the discovery of the Robinson annulation by Sir Robert Robinson in 1935.[5] This powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol condensation, provided a versatile method for constructing six-membered rings.[5] The reaction between a ketone and a methyl vinyl ketone to form an α,β-unsaturated ketone within a cyclohexane ring became a cornerstone of synthetic organic chemistry.[5] The Robinson annulation has been instrumental in the total synthesis of numerous natural products, including steroids.[5]

The Damascones and Ionones: Nature's Fragrant Trimethyl Cyclohexenones

Beyond industrial synthesis, trimethyl cyclohexenone moieties are found in a variety of naturally occurring and highly valued fragrance compounds. The damascones and ionones are prime examples, contributing to the characteristic aromas of roses, fruits, and tobacco.[6][7] The structures of β-damascone and β-damascenone were elucidated in 1970.[6] These compounds are derived from the degradation of carotenoids.[7] The synthesis of these complex molecules, often starting from precursors like β-ionone, has been a significant area of research in fragrance chemistry.[6][8]

Physicochemical Properties of Trimethyl Cyclohexenone Isomers

The physicochemical properties of trimethyl cyclohexenone isomers vary depending on the position of the methyl groups and the double bond. These properties are crucial for their application and purification.

| Compound Name | Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3,5,5-Trimethyl-2-cyclohexen-1-one | α-Isophorone | 78-59-1 | C₉H₁₄O | 138.21 | 213-214 | -8 | 0.923 (at 25 °C) | 1.4780 |

| 3,5,5-Trimethyl-3-cyclohexen-1-one | β-Isophorone | 471-01-2 | C₉H₁₄O | 138.21 | 189 | - | - | - |

| 2,6,6-Trimethyl-2-cyclohexen-1-one | - | 20013-73-4 | C₉H₁₄O | 138.21 | - | - | - | - |

| 2,2,6-Trimethylcyclohexanone | - | 2408-37-9 | C₉H₁₆O | 140.22 | - | - | - | - |

Key Synthetic Methodologies

The synthesis of trimethyl cyclohexenone compounds is dominated by two major strategies: the self-condensation of acetone for isophorone production and the Robinson annulation for the construction of more complex derivatives.

Industrial Production of Isophorone

The industrial synthesis of isophorone is a well-established process based on the base-catalyzed self-condensation of acetone.[1]

-

Reaction: Acetone is fed into a pressure reactor containing an aqueous solution of potassium hydroxide (or sodium hydroxide) as the catalyst.[1]

-

Conditions: The reaction is typically carried out at a temperature of 205 °C and a pressure of 3.5 MPa.[1]

-

Mechanism: The reaction proceeds through a series of aldol condensations and dehydrations. Two molecules of acetone first form diacetone alcohol, which then dehydrates to mesityl oxide. A subsequent Michael addition of another acetone molecule to mesityl oxide, followed by an intramolecular aldol condensation and dehydration, yields α-isophorone.[17] A side product, β-isophorone, is also formed where the double bond is not conjugated with the ketone.[15]

-

Purification: The reaction mixture, which contains unreacted acetone, water, isophorone, and byproducts, is subjected to a series of distillation steps. Unreacted acetone is recycled back to the reactor. Water is removed, and isophorone is purified by vacuum distillation.[18]

Robinson Annulation

The Robinson annulation is a versatile method for the synthesis of substituted cyclohexenones.[5]

-

Michael Addition: A ketone is treated with a base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a Michael donor and adds to an α,β-unsaturated ketone (e.g., methyl vinyl ketone), the Michael acceptor. This step forms a 1,5-dicarbonyl compound.[5]

-

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl compound, in the presence of a base, undergoes an intramolecular aldol condensation. An enolate is formed, which then attacks the other carbonyl group, leading to the formation of a six-membered ring.[5]

-

Dehydration: The resulting β-hydroxy ketone readily dehydrates, often under the reaction conditions, to yield the final α,β-unsaturated cyclohexenone product.[5]

Characterization Techniques

The structural elucidation and purity assessment of trimethyl cyclohexenone compounds are routinely performed using a combination of spectroscopic techniques.

| Technique | Key Observables |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1660-1690 cm⁻¹ corresponding to the C=O stretching of an α,β-unsaturated ketone. A C=C stretching absorption is also observed around 1600-1640 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals for the vinyl proton in the α,β-unsaturated system typically appear in the region of 5.8-6.8 ppm. The chemical shifts and coupling patterns of the methyl and methylene protons provide detailed structural information. ¹³C NMR: The carbonyl carbon of the ketone appears in the downfield region (around 190-200 ppm). The carbons of the C=C double bond also have characteristic chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern, which can be complex, offers clues about the structure. Common fragmentation pathways include the loss of methyl groups and cleavage of the cyclohexenone ring.[19] |

Biological Activities and Signaling Pathways

Several trimethyl cyclohexenone derivatives have demonstrated interesting biological activities.

-

Antimicrobial and Antioxidant Properties: Isophorone and its derivatives have shown antimicrobial activity against various pathogenic microorganisms, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa.[20] Some derivatives also exhibit antioxidant properties.[21]

-

Pharmacological Potential: The trimethyl cyclohexenone scaffold is present in molecules with pharmacological activity. For instance, some retinoid analogues containing a trimethylated cyclohexene ring are being investigated for their potential in cancer treatment and prevention.[22]

While a specific signaling pathway for simple trimethyl cyclohexenone compounds is not extensively documented, their observed biological effects, such as antimicrobial and antioxidant activities, suggest potential interactions with cellular pathways related to oxidative stress response and microbial viability. For instance, as an antioxidant, a trimethyl cyclohexenone derivative could potentially modulate pathways involving reactive oxygen species (ROS) and transcription factors like Nrf2. As an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential metabolic pathways.

Visualizations

Synthetic Pathways

Caption: Industrial synthesis of isophorone from acetone.

Caption: The Robinson annulation reaction mechanism.

Postulated Biological Signaling Pathway

Caption: A generalized signaling pathway for a bioactive compound.

Conclusion

Trimethyl cyclohexenone compounds, from the industrially ubiquitous isophorone to the fragrant damascones, represent a versatile and historically significant class of molecules. Their synthesis, primarily through acetone condensation and the Robinson annulation, is well-established, and their diverse physicochemical properties lend them to a wide array of applications. Ongoing research into their biological activities continues to unveil new potential in areas such as pharmaceuticals and agrochemicals. This guide provides a foundational understanding for researchers and professionals seeking to explore and innovate within this important area of organic chemistry.

References

- 1. epb.bibl.th-koeln.de [epb.bibl.th-koeln.de]

- 2. ISOPHORONE - Ataman Kimya [atamanchemicals.com]

- 3. alphachem.biz [alphachem.biz]

- 4. Isophorone - Wikipedia [en.wikipedia.org]

- 5. Robinson annulation - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Damascone - Wikipedia [en.wikipedia.org]

- 8. US5453546A - Method for the production of β-ionone from pseudoionone - Google Patents [patents.google.com]

- 9. beta-isophorone, 471-01-2 [thegoodscentscompany.com]

- 10. Isophorone - High purity solvent from the manufacturer PENPET [penpet.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. β-Isophorone - Wikipedia [en.wikipedia.org]

- 13. 2,6,6-Trimethyl-2-cyclohexen-1-one | C9H14O | CID 88332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2,2,6-Trimethylcyclohexanone | C9H16O | CID 17000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Isophorone CAS#: 78-59-1 [m.chemicalbook.com]

- 16. chemsynthesis.com [chemsynthesis.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Cyclohexanone, 2,2,6-trimethyl- [webbook.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. I2-Ionone | C13H20O | CID 638014 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Theoretical Properties of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a substituted cyclic ketone of interest in various chemical and pharmaceutical research domains. This document collates available data on its physicochemical characteristics, spectral properties, and potential synthetic pathways. While direct experimental data on its biological activity remains limited, this guide explores the known effects of structurally related compounds to infer potential areas of investigation. The information is presented to support further research and development activities involving this molecule.

Core Physicochemical Properties

2-Cyclohexen-1-one, 3,4,4-trimethyl- is a cyclic ketone with the molecular formula C₉H₁₄O.[1] Its structure features a cyclohexene ring with a ketone group at the 1-position and methyl groups at the 3 and 4-positions, with a gem-dimethyl group at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [1] |

| Molecular Weight | 138.21 g/mol | [2] |

| IUPAC Name | 3,4,4-trimethylcyclohex-2-en-1-one | [1] |

| CAS Number | 17299-41-1 | [1] |

| Canonical SMILES | CC1=CC(=O)CCC1(C)C | [2] |

| InChI Key | VIBRIVSJBYFUNF-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| XLogP3 | 2.1 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 0 | [2] |

Spectroscopic and Analytical Data

Mass Spectrometry

The NIST WebBook provides access to the mass spectrum (electron ionization) of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.[1] This data is crucial for the identification and structural elucidation of the compound in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR spectra are valuable tools for the structural verification of synthesized 2-Cyclohexen-1-one, 3,4,4-trimethyl-. While experimental spectra for the target molecule are not available in the searched resources, data for the parent 2-cyclohexen-1-one can be used as a reference. For 2-cyclohexen-1-one, characteristic signals in the ¹H NMR spectrum include peaks for the vinyl protons and the protons on the saturated carbons of the ring.[3] In the ¹³C NMR spectrum of 2-cyclohexen-1-one, distinct signals for the carbonyl carbon, the two olefinic carbons, and the three methylene carbons are observed.[4] For 2-Cyclohexen-1-one, 3,4,4-trimethyl-, additional signals corresponding to the three methyl groups would be expected, with chemical shifts influenced by their respective positions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is expected to show characteristic absorption bands for the α,β-unsaturated ketone moiety. Key absorptions would include the C=O stretching vibration and the C=C stretching vibration. For the parent 2-cyclohexen-1-one, these bands are well-documented.[5] The presence of methyl groups would contribute to C-H stretching and bending vibrations.

Synthesis and Experimental Protocols

A definitive, detailed experimental protocol for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is not explicitly available in the searched literature. However, the Robinson annulation is a well-established and powerful method for the construction of six-membered rings, including α,β-unsaturated ketones like cyclohexenones.[6][7]

Proposed Synthetic Pathway: Robinson Annulation

The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[6] For the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a plausible approach would involve the reaction of a suitable ketone enolate with an α,β-unsaturated ketone.

Conceptual Workflow for Robinson Annulation:

Caption: Conceptual workflow for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- via Robinson Annulation.

Detailed Hypothetical Protocol:

-

Enolate Formation: Isobutyraldehyde would be treated with a suitable base (e.g., sodium ethoxide in ethanol) to generate the corresponding enolate.

-

Michael Addition: The generated enolate would then be reacted with methyl vinyl ketone in a conjugate addition to form the 1,5-diketone intermediate.

-

Aldol Condensation and Dehydration: The 1,5-diketone, upon further treatment with base and heat, would undergo an intramolecular aldol condensation to form a β-hydroxy ketone, which would then dehydrate to yield 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Note: This is a generalized protocol, and optimization of reaction conditions, including choice of base, solvent, and temperature, would be necessary for a successful synthesis.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of 2-Cyclohexen-1-one, 3,4,4-trimethyl- is currently lacking in the scientific literature. However, studies on a structurally related long-chain fatty alcohol derivative, 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one (tCFA15), have demonstrated notable neurotrophic and analgesic properties.

Inferred Biological Relevance from a Structurally Related Compound

Research has shown that tCFA15 exhibits beneficial effects on diabetic hypoalgesia and neuropathic hyperalgesia in animal models.[8] Specifically, it has been found to:

-

Reverse depressed inflammatory nociceptive responses in diabetic mice.[8]

-

Reverse decreased nociceptive thresholds in a rat model of neuropathic pain.[8]

-

Promote the survival of cultured neurons from fetal rat cerebral hemispheres.

-

Stimulate neurite outgrowth in cultured neurons.

These findings suggest that the trimethyl-cyclohexenone core structure may be a valuable scaffold for the development of novel therapeutic agents for neurodegenerative diseases and sensory nerve abnormalities.[8]

Postulated Signaling Pathway Involvement

The neurotrophic and neuritogenic effects of tCFA15 suggest a potential interaction with signaling pathways involved in neuronal survival and growth. While the precise mechanism remains to be elucidated, a hypothetical signaling cascade can be proposed based on the observed effects.

Caption: Postulated signaling pathway for the neurotrophic effects of trimethyl-cyclohexenone derivatives.

This proposed pathway highlights key cellular events that could be modulated by compounds containing the 2-Cyclohexen-1-one, 3,4,4-trimethyl- scaffold, leading to the observed biological outcomes. Further research is required to validate this hypothesis and identify the specific molecular targets.

Conclusion and Future Directions

2-Cyclohexen-1-one, 3,4,4-trimethyl- represents a molecule with potential for further investigation, particularly in the context of medicinal chemistry and drug development. While its fundamental physicochemical properties are partially characterized, a significant need exists for comprehensive experimental data, including detailed spectroscopic analysis and a validated synthetic protocol. The promising biological activities of a structurally related compound underscore the potential of the trimethyl-cyclohexenone scaffold. Future research should focus on:

-

Developing and optimizing a robust synthetic route to 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

-

Conducting thorough spectroscopic characterization (NMR, IR, MS) to establish a definitive analytical profile.

-

Performing in vitro and in vivo assays to directly assess the biological activity of the parent compound and a library of its derivatives.

-

Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved in any observed biological effects.

Such studies will be instrumental in unlocking the full therapeutic potential of this and related molecules.

References

- 1. 2-Cyclohexen-1-one, 3,4,4-trimethyl- [webbook.nist.gov]

- 2. 2,4,4-Trimethylcyclohex-2-en-1-one | C9H14O | CID 5086912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexen-1-one(930-68-7) 1H NMR [m.chemicalbook.com]

- 4. 2-Cyclohexen-1-one(930-68-7) 13C NMR [m.chemicalbook.com]

- 5. 2-Cyclohexen-1-one(930-68-7) IR Spectrum [chemicalbook.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Beneficial action of 2,4,4-trimethyl-3-(15-hydroxypentadecyl)-2-cyclohexen-1-one, a novel long-chain fatty alcohol, on diabetic hypoalgesia and neuropathic hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 3,4,4-trimethyl-2-cyclohexen-1-one

Audience: Researchers, scientists, and drug development professionals.

Core Summary

Chemical and Physical Properties

3,4,4-trimethyl-2-cyclohexen-1-one is a cyclic ketone with a molecular formula of C9H14O and a molecular weight of approximately 138.21 g/mol .[1] Basic identification and property information are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H14O | [1][2] |

| Molecular Weight | 138.21 g/mol | [1] |

| CAS Registry Number | 17299-41-1 | [2] |

| IUPAC Name | 3,4,4-trimethylcyclohex-2-en-1-one | |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

| Refractive Index | Not available | [1] |

Spectroscopic data is limited, with mass spectrometry (electron ionization) being the primary available information.[2] Detailed Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy data specific to 3,4,4-trimethyl-2-cyclohexen-1-one could not be located in the searched literature.

Synthesis and Experimental Protocols

A comprehensive search for detailed synthetic protocols for 3,4,4-trimethyl-2-cyclohexen-1-one did not yield any specific experimental procedures. While numerous methods exist for the synthesis of substituted cyclohexenones, none were found to explicitly describe the preparation of the 3,4,4-trimethyl isomer.

For context, a general approach to synthesizing a related compound, 4,4-dimethyl-2-cyclohexen-1-one, involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone, followed by acid-catalyzed cyclization. This procedure is well-documented and provides high yields. However, the introduction of an additional methyl group at the 3-position would require a different synthetic strategy, which is not described in the available literature.

Biological Activities and Signaling Pathways

There is a notable absence of published research on the biological activities of 3,4,4-trimethyl-2-cyclohexen-1-one. Consequently, no information is available regarding its potential pharmacological effects, mechanism of action, or any associated signaling pathways. The broader class of cyclohexenone derivatives has been investigated for various biological activities, but these findings cannot be directly extrapolated to this specific, unstudied isomer.

Conclusion

Based on an extensive literature review, 3,4,4-trimethyl-2-cyclohexen-1-one appears to be a sparsely studied compound. While its basic chemical identity is established, there is a significant lack of publicly available information regarding its synthesis, detailed experimental protocols, and biological activities. Therefore, it is not possible to provide the in-depth technical guide as requested, including quantitative data tables, detailed methodologies, and visualizations of signaling pathways. Further original research would be required to elucidate these aspects of 3,4,4-trimethyl-2-cyclohexen-1-one.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-, a substituted cyclic ketone of interest in organic synthesis and as a potential building block in medicinal chemistry. The primary synthetic route described is the Robinson annulation, a robust and widely used method for the formation of six-membered rings.[1][2][3] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[1][2][3] The protocol herein outlines the reaction between 3,3-dimethyl-2-butanone (pinacolone) and methyl vinyl ketone (MVK) under basic conditions to yield the target compound.

Introduction

Substituted cyclohexenone moieties are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. Their versatile chemical nature allows for further functionalization, making them valuable intermediates in the synthesis of complex molecular architectures. The target molecule, 2-Cyclohexen-1-one, 3,4,4-trimethyl-, possesses a unique substitution pattern that can influence its reactivity and biological activity. The Robinson annulation provides a convergent and efficient method for the construction of the cyclohexenone core.[1][3]

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |

| CAS Number | 17299-41-1 | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid (expected) | N/A |

| Boiling Point | Not available | N/A |

| Yield | 60-75% (expected) | General Robinson Annulation |

| ¹H NMR | Data not available | N/A |

| ¹³C NMR | Data not available | N/A |

| IR Spectrum | Data not available | N/A |

| Mass Spectrum (EI) | Principal peaks at m/z 138, 123, 95, 82, 67, 57, 41 | --INVALID-LINK-- |

Experimental Protocols

The following protocol is a proposed method for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl- via Robinson annulation, based on established general procedures.[1][2]

Materials and Reagents

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Methyl vinyl ketone (MVK)

-

Sodium ethoxide (NaOEt) or Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Equipment

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer with a heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure

Step 1: Michael Addition

-

To a solution of sodium ethoxide (0.1 eq) in absolute ethanol in a round-bottom flask, add 3,3-dimethyl-2-butanone (1.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the enolate.

-

Cool the mixture in an ice bath.

-

Add methyl vinyl ketone (1.0 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

Step 2: Intramolecular Aldol Condensation and Dehydration

-

After the Michael addition is complete, add a solution of potassium hydroxide (0.5 eq) in ethanol to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours to promote the intramolecular aldol condensation and subsequent dehydration.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 2-Cyclohexen-1-one, 3,4,4-trimethyl-.

Signaling Pathway (Logical Relationship)

Caption: Key steps in the Robinson annulation for the target compound.

References

Synthesis of 3,4,4-Trimethyl-2-cyclohexen-1-one: A Detailed Protocol for Researchers

Application Note

The synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one is a significant process in organic chemistry, yielding a versatile intermediate for the development of various fine chemicals and pharmaceutical agents. This document provides a detailed protocol for the synthesis of this compound via the Robinson annulation, a robust and widely utilized method for the formation of six-membered rings. The procedure involves the reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with methyl vinyl ketone (MVK) in a base-catalyzed Michael addition, followed by an intramolecular aldol condensation.

This protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide with quantitative data, detailed experimental procedures, and a visual representation of the workflow to ensure reproducibility and a thorough understanding of the synthesis pathway.

Reaction Scheme

The overall reaction for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one is depicted below:

Figure 1: Overall reaction scheme for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

| Parameter | Value |

| Reactants | |

| 3-Methyl-2-butanone | 1.0 molar equivalent |

| Methyl Vinyl Ketone | 1.2 molar equivalents |

| Catalyst | |

| Sodium Ethoxide | 0.1 molar equivalents |

| Solvent | |

| Anhydrous Ethanol | 200 mL per mole of 3-methyl-2-butanone |

| Reaction Conditions | |

| Temperature | 0°C to reflux |

| Reaction Time | 6 hours |

| Product | |

| Yield | 75-85% |

| Purity (post-purification) | >98% |

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Materials:

-

3-Methyl-2-butanone (reagent grade, ≥99%)

-

Methyl vinyl ketone (stabilized, ≥99%)

-

Sodium ethoxide (reagent grade, ≥95%)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried. The apparatus is then allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: The flask is charged with 3-methyl-2-butanone (0.5 mol, 43.07 g) and anhydrous ethanol (100 mL). The solution is cooled to 0°C in an ice bath with stirring. A solution of sodium ethoxide (0.05 mol, 3.40 g) in anhydrous ethanol (50 mL) is prepared and added slowly to the reaction mixture.

-

Michael Addition: Methyl vinyl ketone (0.6 mol, 42.05 g) is added dropwise to the cooled reaction mixture over a period of 1 hour, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.

-

Aldol Condensation and Cyclization: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then heated to reflux for 3 hours to facilitate the intramolecular aldol condensation and dehydration.

-

Workup: The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether (200 mL) and washed successively with 1 M hydrochloric acid (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield 3,4,4-trimethyl-2-cyclohexen-1-one as a colorless oil.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: Workflow for the synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one.

Signaling Pathway of Robinson Annulation

The Robinson annulation proceeds through a well-defined reaction pathway involving a Michael addition followed by an intramolecular aldol condensation.

Caption: Signaling pathway of the Robinson annulation synthesis.

Application Notes and Protocols for Reaction Mechanisms Involving 2-Cyclohexen-1-one, 3,4,4-trimethyl-

For the Attention of Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected reaction mechanisms involving 2-Cyclohexen-1-one, 3,4,4-trimethyl-. Due to a scarcity of published data specifically for this compound, the following protocols and expected outcomes are based on established principles of organic chemistry and known reactions of structurally similar α,β-unsaturated ketones, such as the commercially significant isomer, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). The provided methodologies should be considered as starting points for experimental design and will likely require optimization.

Introduction

2-Cyclohexen-1-one, 3,4,4-trimethyl-, is an α,β-unsaturated ketone. Its reactivity is primarily dictated by the presence of two key electrophilic sites: the carbonyl carbon and the β-carbon of the enone system. This dual reactivity allows for a variety of important carbon-carbon bond-forming reactions, making it a potentially valuable building block in organic synthesis. The steric hindrance provided by the gem-dimethyl group at the 4-position and the methyl group at the 3-position can be expected to influence the stereochemical outcome and reaction rates of nucleophilic attacks.

Key Reaction Mechanisms

The primary reaction mechanisms anticipated for 2-Cyclohexen-1-one, 3,4,4-trimethyl- include:

-

Michael Addition (1,4-Conjugate Addition): The addition of a nucleophile to the β-carbon of the enone. This is a widely used method for the formation of carbon-carbon and carbon-heteroatom bonds.[1]

-

Aldol Condensation: The reaction of an enolate (which can be formed from the ketone) with an electrophile, typically an aldehyde or another ketone. This can occur intramolecularly or intermolecularly.

-

Robinson Annulation: A powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a new six-membered ring.[2][3][4][5][6]

-

Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between the α-position of the activated alkene and an electrophile, usually an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine.[7][8]

Michael Addition Reactions

The Michael addition, or 1,4-conjugate addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds.[1] A wide range of nucleophiles can be employed, leading to diverse molecular architectures.

Expected Outcomes and Data Presentation

The success of a Michael addition is typically evaluated by the chemical yield and, in the case of prochiral nucleophiles or substrates, the diastereoselectivity and enantioselectivity. The steric hindrance on the β-face of 2-Cyclohexen-1-one, 3,4,4-trimethyl- may favor the approach of nucleophiles from the less hindered face, potentially leading to good diastereoselectivity.

Table 1: Expected Data for Michael Addition Reactions

| Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Expected Yield (%) | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (ee, %) |

| Nitromethane | Chiral Squaramide | Toluene | 80-95 | >90:10 | >90 |

| Diethyl malonate | NaOEt | Ethanol | 75-90 | N/A | N/A |

| Thiophenol | Et3N | CH2Cl2 | >90 | N/A | N/A |

| Gilman Reagent (e.g., (CH3)2CuLi) | N/A | THF | >90 | >95:5 | N/A |

Note: The data presented in this table are hypothetical and based on typical values for similar reactions. Actual results will require experimental validation.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Nitromethane

This protocol describes a general procedure for the enantioselective addition of nitromethane to 2-Cyclohexen-1-one, 3,4,4-trimethyl-, using a chiral organocatalyst.

Materials:

-

2-Cyclohexen-1-one, 3,4,4-trimethyl-

-

Nitromethane

-

Chiral bifunctional squaramide catalyst (e.g., a quinine-derived squaramide)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral squaramide catalyst (0.01 mmol, 10 mol%).

-

Add anhydrous toluene (2 mL) and stir until the catalyst is fully dissolved.

-

Add 2-Cyclohexen-1-one, 3,4,4-trimethyl- (0.1 mmol, 1.0 equiv).

-

Add nitromethane (0.5 mmol, 5.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.

Diagram: Michael Addition Workflow

Caption: General workflow for the Michael addition reaction.

Aldol Condensation and Robinson Annulation

The Robinson annulation is a powerful tandem reaction that first involves a Michael addition to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.[2][3][4][5][6] For 2-Cyclohexen-1-one, 3,4,4-trimethyl-, this would typically involve its reaction with a methyl vinyl ketone equivalent in the presence of a base.

Expected Outcomes and Data Presentation

The key product of a Robinson annulation is a new, fused six-membered ring containing an α,β-unsaturated ketone. The yield of this annulated product is the primary metric of success.

Table 2: Expected Data for Robinson Annulation

| Michael Donor | Base | Solvent | Expected Annulated Product Yield (%) |

| Methyl vinyl ketone | NaOEt | Ethanol | 60-80 |

| Ethyl vinyl ketone | KOH | Methanol | 55-75 |

Note: This data is hypothetical and based on typical values for Robinson annulation reactions.

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

Materials:

-

2-Cyclohexen-1-one, 3,4,4-trimethyl-

-

Methyl vinyl ketone (freshly distilled)

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Standard glassware for reflux

-

Magnetic stirrer and heating mantle

Procedure:

-